[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl][5-(4-bromophenyl)-1,2-oxazol-3-yl]methanone
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Overview
Description
2-{1-[5-(4-BROMOPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE is a complex organic compound that features a combination of benzothiazole, piperidine, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[5-(4-BROMOPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the bromophenyl group. The piperidine ring is then attached, and finally, the benzothiazole moiety is incorporated. Common reagents used in these reactions include bromine, piperidine, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{1-[5-(4-BROMOPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized benzothiazole compounds .
Scientific Research Applications
2-{1-[5-(4-BROMOPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 2-{1-[5-(4-BROMOPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.
Piperidine derivatives: Commonly used in pharmaceuticals for their bioactivity.
Oxazole derivatives: Investigated for their potential as anti-inflammatory and antimicrobial agents
Uniqueness
2-{1-[5-(4-BROMOPHENYL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE is unique due to its multi-functional structure, combining the properties of benzothiazole, piperidine, and oxazole. This combination enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C22H18BrN3O2S |
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Molecular Weight |
468.4 g/mol |
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-[5-(4-bromophenyl)-1,2-oxazol-3-yl]methanone |
InChI |
InChI=1S/C22H18BrN3O2S/c23-16-7-5-14(6-8-16)19-13-18(25-28-19)22(27)26-11-9-15(10-12-26)21-24-17-3-1-2-4-20(17)29-21/h1-8,13,15H,9-12H2 |
InChI Key |
JCPUOBPCBALFCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=NOC(=C4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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